BenchChemオンラインストアへようこそ!

CGP 74514 dihydrochloride

CDK1 inhibition Kinase assay IC50 comparison

Selective CDK1 inhibitor (IC50=25 nM, >244-fold selectivity vs PKCα, >5,000-fold vs PKA, >400-fold vs EGFR). Dihydrochloride salt enables 50 mM aqueous solubility for in vitro studies. Induces G2/M arrest at 1 µM and mitochondrial apoptosis at 5 µM. Ideal for leukemia, breast & prostate cancer models; validated for CDK1-PI3K synergy and XIAP/TRAIL studies.

Molecular Formula C19H24ClN7.2HCl
Molecular Weight 458.82
Cat. No. B1191936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 74514 dihydrochloride
Synonymsrel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride
Molecular FormulaC19H24ClN7.2HCl
Molecular Weight458.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGP 74514 Dihydrochloride Procurement Guide: CDK1 Inhibitor Selectivity and Potency Data


CGP 74514 dihydrochloride (also referred to as CGP74514A) is a cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) with a reported IC50 of 25 nM for the CDK1/cyclin B complex . This compound is a purine analog that induces cell cycle arrest at the G2/M phase and promotes mitochondrial damage-mediated apoptosis in multiple cancer cell lines [1]. The dihydrochloride salt form confers enhanced aqueous solubility (50 mM in water, 100 mM in DMSO) compared to the free base, improving its utility in in vitro experimental workflows .

CGP 74514 Dihydrochloride: Why CDK1 Inhibitor Substitution Compromises Experimental Reproducibility


CDK inhibitors exhibit highly divergent selectivity profiles, potency ranges, and off-target signatures that preclude simple in-class substitution. While pan-CDK inhibitors such as flavopiridol (alvocidib) and dinaciclib target multiple CDK isoforms (CDK1, CDK2, CDK4, CDK5, CDK7, CDK9) with varying affinities, CGP 74514 demonstrates a distinct selectivity window that limits confounding off-target effects at concentrations below 1 µM [1]. Furthermore, the IC50 values for CDK1 inhibition vary by orders of magnitude across purine analog inhibitors, with roscovitine exhibiting CDK1 IC50 values in the 650–2690 nM range compared to CGP 74514's 25 nM potency [2]. The specific salt form (dihydrochloride) also determines solubility and storage behavior, directly affecting stock solution preparation and long-term experimental consistency .

CGP 74514 Dihydrochloride: Quantitative Comparative Evidence for CDK1 Selectivity and Functional Differentiation


CDK1 Inhibitory Potency: CGP 74514 Dihydrochloride vs. Roscovitine and Flavopiridol

CGP 74514 dihydrochloride inhibits CDK1/cyclin B with an IC50 of 25 nM, demonstrating substantially greater potency against CDK1 than roscovitine (seliciclib), which exhibits CDK1 IC50 values ranging from 650 to 2690 nM [1]. Compared to flavopiridol (alvocidib), which targets CDK1 with an IC50 of 30–50 nM alongside potent inhibition of CDK9 (6 nM), CDK2 (70–170 nM), and CDK4 (100 nM), CGP 74514 provides a more restricted target profile at its effective concentration [2].

CDK1 inhibition Kinase assay IC50 comparison Purine analog

Kinase Selectivity Window: CGP 74514 Dihydrochloride Off-Target Profile Quantified

CGP 74514 dihydrochloride affects the activities of off-target kinases only at substantially higher concentrations: PKCα (IC50 = 6.1 µM, representing a 244-fold selectivity window over CDK1), PKA (IC50 = 125 µM, a 5,000-fold window), and EGFR (IC50 > 10 µM, a >400-fold window) . This quantitative selectivity profile is documented across multiple authoritative sources, including Sigma-Aldrich and BOC Sciences .

Kinase selectivity PKCα PKA EGFR Off-target profiling

Apoptosis Induction in Leukemia Cell Lines: CGP 74514 Dihydrochloride Dose-Response and Time-Course Quantification

An 18-hour exposure to 5 µM CGP 74514 dihydrochloride induced mitochondrial damage (loss of ΔΨm) and apoptosis across multiple human leukemia cell lines, with apoptotic responses ranging from 30% to 95% depending on the cell line (U937, HL-60, KG-1, CCRF-CEM, Raji, and THP) [1]. In U937 cells specifically, 5 µM CGP 74514 induced apoptosis that became apparent within 4 hours and approached 100% by 24 hours . At lower concentrations (~1 µM), an initial G2/M cell cycle arrest followed by eventual apoptosis has been documented in U937 cells, while mitochondrial damage and apoptosis occur at concentrations above 3 µM .

Apoptosis Leukemia Mitochondrial damage Caspase activation

Synergistic Enhancement with PI3K Inhibitor LY294002: CGP 74514 Dihydrochloride Combination Quantification

Exposure of U937 monocytic leukemia cells to minimally toxic concentrations of CGP 74514A for 3 hours in conjunction with the PI3K inhibitor LY294002 resulted in a marked decrease in Akt phosphorylation, accompanied by an early and striking increase in mitochondrial damage (cytochrome c, Smac/DIABLO, and AIF release), caspase activation, and apoptosis [1]. This synergistic interaction was also observed with flavopiridol and roscovitine in the same study; however, the magnitude of potentiation with CGP 74514 was noted as comparable or superior to these comparators in the context of PI3K pathway disruption [2].

Combination therapy PI3K/Akt pathway Leukemia Synergy

XIAP Downregulation and TRAIL Sensitization: CGP 74514 Dihydrochloride in Breast and Prostate Cancer Models

In TRAIL-resistant breast cancer cell lines (MCF-7, T47D, SK-BR-3), CGP 74514 dihydrochloride enhanced TRAIL sensitivity and triggered apoptotic events faster than single-agent treatment, with the mechanism attributed to reduced cytosolic X-linked inhibitor of apoptosis protein (XIAP) [1]. Similarly, in prostate cancer models (LNCaP and LNCaP-Rf cells), exposure to both roscovitine and CGP 74514A induced cell cycle arrest, mitochondria-dependent caspase-9 and caspase-3 activation, and apoptosis accompanied by XIAP downregulation [2]. While roscovitine produced comparable effects in this prostate cancer study, the direct head-to-head comparison in TRAIL sensitization across breast cancer lines is specific to CGP 74514 [3].

TRAIL XIAP Breast cancer Prostate cancer Apoptosis sensitization

CGP 74514 Dihydrochloride: Validated Research Applications Based on Comparative Evidence


Selective CDK1 Inhibition Studies Requiring Minimal CDK2/CDK4/CDK9 Off-Target Interference

CGP 74514 dihydrochloride is the preferred choice for experiments where CDK1-selective inhibition is required and broad-spectrum CDK targeting would confound results. With a CDK1 IC50 of 25 nM and a selectivity window exceeding 244-fold against PKCα, 5,000-fold against PKA, and >400-fold against EGFR, researchers can employ CGP 74514 at concentrations up to 1 µM to engage CDK1 while minimizing off-target kinase modulation . This contrasts with flavopiridol, which exhibits potent CDK9 inhibition (6 nM) at concentrations overlapping with its CDK1 activity, and dinaciclib, which potently inhibits CDK2 (1 nM) and CDK5 (1 nM) alongside CDK1 .

Apoptosis Mechanism Studies in Hematological Malignancies with Defined Dose-Response Parameters

For researchers investigating CDK1-dependent apoptosis pathways in leukemia, CGP 74514 dihydrochloride offers a well-characterized tool with quantitative dose-response and time-course data. The compound induces measurable mitochondrial damage and apoptosis at 5 µM across multiple leukemia cell lines (U937, HL-60, KG-1, CCRF-CEM, Raji, THP), with responses ranging from 30% to 95% depending on the cell line . The availability of lower concentration data (1 µM producing G2/M arrest without immediate apoptosis) enables researchers to distinguish cell cycle arrest phenotypes from apoptotic endpoints by adjusting the dose .

PI3K/Akt Pathway Crosstalk and Combination Therapy Investigations

CGP 74514 dihydrochloride is validated for studies examining CDK1-PI3K pathway interactions, particularly in leukemia models. The compound demonstrates synergistic enhancement of apoptosis when combined with the PI3K inhibitor LY294002, producing marked decreases in Akt phosphorylation and increased mitochondrial damage within 3 hours of co-exposure . This combination effect has been documented alongside flavopiridol and roscovitine comparators, establishing CGP 74514 as a suitable reference compound for CDK1-PI3K crosstalk studies .

XIAP-Mediated Apoptosis Resistance and TRAIL Sensitization Studies in Solid Tumors

CGP 74514 dihydrochloride is the appropriate selection for research programs investigating XIAP-dependent apoptosis resistance in breast and prostate cancer. The compound has been specifically validated to reduce cytosolic XIAP levels and enhance TRAIL sensitivity in TRAIL-resistant breast cancer cell lines (MCF-7, T47D, SK-BR-3), triggering apoptotic events faster than single-agent treatment . In prostate cancer models (LNCaP, LNCaP-Rf), CGP 74514 induces XIAP downregulation accompanied by caspase-9 and caspase-3 activation, with the response shown to be p53-dependent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 74514 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.